Agn-PC-00feex
Description
Significance of Piperidine (B6355638) Scaffolds in Modern Molecular Design
The piperidine ring, a six-membered heterocycle containing one nitrogen atom, is a cornerstone of modern medicinal chemistry. encyclopedia.pub It is one of the most prevalent heterocyclic scaffolds found in U.S. FDA-approved pharmaceuticals, highlighting its importance as a building block in drug design. ugent.be The significance of the piperidine scaffold can be attributed to several key factors:
Modulation of Physicochemical Properties: The incorporation of a piperidine moiety can influence a molecule's solubility, lipophilicity, and basicity, which are critical for its pharmacokinetic profile. researchgate.net
Enhanced Biological Activity and Selectivity: The three-dimensional structure of the piperidine ring allows for precise spatial orientation of substituent groups, which can lead to improved binding affinity and selectivity for biological targets. thieme-connect.comresearchgate.net Chiral piperidine scaffolds, in particular, have gained significant attention for their ability to create molecules that fit optimally into protein binding sites. researchgate.net
Improved Pharmacokinetic Properties: The presence of a piperidine ring can enhance a drug candidate's absorption, distribution, metabolism, and excretion (ADME) properties. For example, the introduction of a piperidine moiety has been shown to improve the brain exposure of certain dual inhibitors. encyclopedia.pub
Versatile Biological Applications: Piperidine derivatives have demonstrated a wide range of pharmacological activities, including use as anticancer agents, analgesics, antipsychotics, and treatments for Alzheimer's disease. encyclopedia.pub
The benzyl-piperidine group is a well-established pharmacophore that effectively binds to the catalytic site of enzymes like acetylcholinesterase, a key target in Alzheimer's disease research. encyclopedia.pub The continued exploration of piperidine derivatives remains a promising strategy for the discovery of novel therapeutics. thieme-connect.comresearchgate.net
Evolution of Bridged Benzocyclohepta[b]pyridine Moieties in Complex Heterocyclic Systems
The synthesis and study of complex heterocyclic systems, such as those containing bridged benzocyclohepta[b]pyridine moieties, represent a significant area of organic chemistry. Heterocyclic compounds are fundamental to the pharmaceutical industry, and the development of novel, complex scaffolds is a continuous endeavor. encyclopedia.pubcem.com
The evolution in this field is driven by the need for new chemical entities with unique three-dimensional shapes and biological activities. While specific research on bridged benzocyclohepta[b]pyridine systems is highly specialized, the broader context of creating complex, bridged heterocyclic systems is well-documented. For instance, research into N-bridged 5,6-bicyclic pyridines has shown their importance in developing treatments for central nervous system disorders. nih.gov These bridged structures provide rigid conformational constraints that can enhance binding to specific biological targets. nih.gov
The synthesis of such complex molecules often requires multi-step reaction sequences and the development of novel synthetic methodologies. The journal Chemistry of Heterocyclic Compounds regularly publishes research on the synthesis, structure, and reactivity of a wide array of heterocyclic systems, reflecting the ongoing global interest in this field. osi.lv
Overview of Current Research Paradigms for the Exploration of Pharmacologically Relevant Chemical Space
The search for new drugs can be conceptualized as an exploration of the vast "chemical space," which is estimated to contain up to 10^60 drug-like molecules. acs.orgmpg.de Traditional methods of drug discovery, relying on intuition and serendipity, are often inefficient in navigating this immense space. 99andbeyond.com Current research paradigms have increasingly integrated computational and automated approaches to make this exploration more systematic and effective.
Key modern paradigms include:
Artificial Intelligence (AI) and Machine Learning (ML): AI and ML algorithms are now used to analyze vast datasets of chemical information, identify patterns, and predict the properties of novel molecules. frontiersin.org These technologies can design new compounds with desired characteristics, such as high affinity for a biological target. frontiersin.org AI-augmented platforms can search chemical spaces that are orders of magnitude larger than what is possible with conventional methods. 99andbeyond.com
Active Learning: This is a machine learning strategy where the algorithm interactively queries a user (or a computational oracle) to label new data points. In drug discovery, active learning cycles can be used to iteratively refine models for predicting properties like binding affinity, thereby guiding the synthesis and testing of the most promising compounds. acs.orgmpg.de
High-Throughput Screening (HTS): HTS allows for the rapid testing of large numbers of compounds for biological activity. When combined with computational methods, HTS can efficiently narrow down vast chemical libraries to a smaller set of promising leads.
Network-Based Representations of Chemical Space: A newer paradigm involves representing chemical space as a network, where molecules are nodes and their similarity defines the connections. researchgate.net This approach avoids the "curse of dimensionality" associated with traditional coordinate-based representations and can be a powerful tool for visualizing and navigating chemical space. researchgate.net
The overarching goal of these modern paradigms is to create a more efficient and cost-effective drug discovery process by integrating computational design, automated synthesis, and high-throughput biological testing. frontiersin.org
Structure
2D Structure
3D Structure
Properties
CAS No. |
4194-03-0 |
|---|---|
Molecular Formula |
C22H12Cl2O4 |
Molecular Weight |
411.2 g/mol |
IUPAC Name |
4-[1-(4-carbonochloridoylphenyl)-3-oxo-2-benzofuran-1-yl]benzoyl chloride |
InChI |
InChI=1S/C22H12Cl2O4/c23-19(25)13-5-9-15(10-6-13)22(16-11-7-14(8-12-16)20(24)26)18-4-2-1-3-17(18)21(27)28-22/h1-12H |
InChI Key |
JPFXSFFRMLOJEA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)OC2(C3=CC=C(C=C3)C(=O)Cl)C4=CC=C(C=C4)C(=O)Cl |
Origin of Product |
United States |
Synthetic Methodologies for Benzocyclohepta B Pyridine Piperidine Scaffolds
Strategies for Constructing the Piperidine (B6355638) Ring System
The piperidine moiety is a ubiquitous feature in pharmaceuticals and natural products. nih.govnih.gov Its synthesis is a well-explored area of organic chemistry, with numerous methods available for its construction.
Catalytic hydrogenation of pyridine (B92270) derivatives is a direct and widely used method for synthesizing the corresponding piperidine ring. asianpubs.orgmdpi.com This approach involves the reduction of the aromatic pyridine ring using hydrogen gas in the presence of a metal catalyst.
A variety of catalysts are effective for this transformation, including those based on ruthenium, rhodium, palladium, platinum, and nickel. mdpi.comcjcatal.com For instance, a 5% Ruthenium-on-carbon (Ru/C) catalyst has been shown to completely convert pyridine to piperidine with 100% selectivity under optimized conditions (100 °C, 3.0 MPa H₂). cjcatal.com Platinum dioxide (PtO₂), also known as Adams' catalyst, is another effective, albeit milder, catalyst used for the hydrogenation of substituted pyridines in glacial acetic acid at room temperature under pressure (50-70 bar). asianpubs.org
Recent advancements have focused on developing more sustainable and efficient catalysts. Heterogeneous cobalt and nickel-based nanocatalysts have been developed for acid-free hydrogenation, with some reactions even proceeding in water as a solvent. mdpi.com The choice of catalyst and reaction conditions can significantly influence the stereochemical outcome, with certain methods providing high diastereoselectivity for cis- or all-cis-substituted piperidines. asianpubs.orgmdpi.com
Reductive amination is another powerful reduction-based strategy. chim.itumh.es This method involves the cyclization of a dicarbonyl compound with an amine, where the intermediate imines are reduced in situ. chim.it For example, the double reductive amination of a sugar-derived dialdehyde (B1249045) using ammonia (B1221849) and hydrogen gas over a catalyst can yield polyhydroxylated piperidines. chim.it More commonly, reducing agents like sodium borohydride (B1222165) (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) are employed. chim.itnih.gov
Table 1: Comparison of Catalysts for Pyridine Hydrogenation
| Catalyst | Typical Conditions | Selectivity/Features | Citation(s) |
| 5% Ru/C | 100 °C, 3.0 MPa H₂ | 100% conversion to piperidine | cjcatal.com |
| PtO₂ (Adams' catalyst) | Room Temp, 50-70 bar H₂, glacial acetic acid | Mild conditions, suitable for substituted pyridines | asianpubs.org |
| Heterogeneous Co-based nanocatalyst | Acid-free conditions, can be used in water | Good yields and selectivity | mdpi.com |
| Rhodium on Carbon (Rh/C) | Lower atmospheric pressures | Effective for pyridine hydrogenation | asianpubs.org |
| Raney-Ni | Used in cascade reactions | Can achieve partial reduction to tetrahydropyridine | mdpi.com |
Intramolecular hydroamination, the addition of an N-H bond across a C=C double bond, provides a direct and atom-economical route to piperidines from aminoalkenes. acs.orgnih.gov This reaction can be catalyzed by a range of metals, including early transition metals, lanthanides, and late transition metals.
Titanium complexes, such as Ti(NMe₂)₄, are effective precatalysts for the intramolecular hydroamination of aminoalkenes, yielding piperidine products in high yields. acs.orgresearchgate.net Rhodium complexes have also been shown to catalyze the hydroamination of primary aminoalkenes. nih.gov A significant challenge in late-transition-metal-catalyzed hydroamination is preventing competitive oxidative amination pathways. nih.gov
Gold(I) complexes have been developed for the intramolecular hydroamination of unactivated olefins, while palladium catalysts with specific tridentate ligands can facilitate the reaction at room temperature by inhibiting β-hydride elimination. organic-chemistry.org Furthermore, acid-catalyzed hydroamination, using strong acids like triflic acid, can effectively cyclize tosyl-protected amino olefins to form piperidines. cardiff.ac.uk
Electrochemical methods offer a sustainable alternative to traditional chemical reductants for piperidine synthesis. Electrocatalytic hydrogenation of pyridines can be achieved at ambient temperature and pressure using a membrane electrode assembly. nih.govacs.org For example, using a carbon-supported rhodium catalyst, pyridine can be quantitatively converted to piperidine with high current efficiency. nih.gov
Another approach is the electroreductive cyclization of imines with terminal dihaloalkanes. nih.govresearchgate.net This method has been successfully implemented in an electrochemical flow microreactor, which offers advantages over conventional batch reactions due to the large specific surface area of the microreactor. nih.govbeilstein-journals.org The process involves the reduction of an imine at the cathode, followed by intramolecular cyclization to furnish the piperidine ring. nih.govresearchgate.net This technique has been used to synthesize 1,2-diphenylpiperidine (B8377542) from benzylideneaniline (B1666777) and 1,4-dibromobutane. beilstein-journals.org
Radical cyclizations provide a powerful method for C-C and C-N bond formation in the synthesis of piperidines. These reactions typically involve the generation of a radical species that subsequently attacks an unsaturated moiety within the same molecule to close the ring. sci-hub.se
One strategy involves the radical cyclization of haloalkynes. nih.gov For instance, the cyclization of 7-substituted-6-aza-8-bromooct-2-enoates has been used to create 2,4-disubstituted piperidines. organic-chemistry.org Another approach is the visible-light-promoted annelation of nitrones with tetrafluorinated iodobromobutane. beilstein-journals.orgbeilstein-journals.org This reaction proceeds via a sequence involving radical addition to the nitrone, intramolecular nucleophilic substitution, and reduction of the N-O bond, catalyzed by an iridium photocatalyst. beilstein-journals.orgbeilstein-journals.org Copper-catalyzed radical cyclizations have also been reported, such as the enantioselective cyclization of unsaturated amines to form piperidines. nih.gov
The formation of the piperidine ring via intramolecular nucleophilic substitution is a classic and versatile strategy. semanticscholar.org This approach typically involves a precursor containing a nitrogen nucleophile and a carbon atom bearing a leaving group at appropriate positions to allow for a 6-exo cyclization.
A common method is the cyclization of halogenated secondary amines, which can be generated in situ. mdpi.com For example, a one-pot reaction can integrate amide activation, reduction to a halogenated secondary amine, and subsequent intramolecular nucleophilic substitution to yield N-substituted piperidines under mild, metal-free conditions. mdpi.com Another example is the dialkylation of ammonia with a dibromo derivative to form the piperidine ring, a key step in the synthesis of natural products like 1-deoxynojirimycin (B1663644) (DNJ). semanticscholar.org
Approaches for Assembling the Benzocyclohepta[b]pyridine Core
The benzocyclohepta[b]pyridine core is a tricyclic system that can be constructed through various cyclization strategies. opensciencepublications.com These often involve forming the seven-membered ring onto a pre-existing pyridine or isoquinoline (B145761) framework, or building the pyridine ring onto a benzosuberone (6,7,8,9-tetrahydro-5H-benzo nih.govannulen-5-one) scaffold. researchgate.net
One of the most powerful methods for forming carbocyclic rings fused to an aromatic system is the Friedel-Crafts reaction . nih.govwikipedia.org Intramolecular Friedel-Crafts alkylation or acylation can be employed to construct the seven-membered ring. For example, treatment of a suitable precursor with a strong acid like trifluoroacetic acid (TFA) can induce cyclization to afford the tricyclic system. nih.gov Lewis acids such as aluminum chloride (AlCl₃) are also commonly used catalysts. wikipedia.orgmt.com
Another classical approach is the Pomeranz-Fritsch reaction , which is a general method for the synthesis of isoquinolines from a benzaldehyde (B42025) and a 2,2-dialkoxyethylamine. wikipedia.org Modifications of this reaction could be adapted to build the pyridine part of the target scaffold. The reaction proceeds via acid-catalyzed cyclization of a benzalaminoacetal intermediate. wikipedia.orgnih.gov
Furthermore, transition metal-catalyzed reactions, such as [2+2+2] cycloadditions, offer a modern and efficient route for the de novo construction of pyridine rings. rsc.org This method could potentially be applied by reacting a diyne tethered to a benzene (B151609) ring with a nitrile to assemble the benzocyclohepta[b]pyridine system in a single step.
Finally, condensation reactions starting from benzosuberone derivatives are a viable route. For instance, reacting benzosuberone with dimethylformamide-dimethylacetal (DMF-DMA) generates an enaminone intermediate. researchgate.net This intermediate can then react with various active methylene (B1212753) compounds to afford benzo mdpi.comnih.govcyclohepta[1,2-b]pyridines. researchgate.net
Table 2: Summary of Key Reactions for Benzocyclohepta[b]pyridine Core Synthesis
| Reaction Name | Key Reagents/Catalysts | Bond Formation/Strategy | Citation(s) |
| Intramolecular Friedel-Crafts Reaction | Strong acids (TFA), Lewis acids (AlCl₃) | Forms the 7-membered cyclohepta ring onto an existing aromatic system. | nih.govmdpi.com |
| Pomeranz-Fritsch Reaction | Sulfuric acid, Lewis acids | Constructs the pyridine/isoquinoline ring via acid-catalyzed cyclization. | wikipedia.orgnih.gov |
| [2+2+2] Cycloaddition | Transition metal catalysts (e.g., Co, Rh, Ir) | Convergent synthesis of the pyridine ring from alkynes and a nitrile. | rsc.org |
| Condensation from Benzosuberone | DMF-DMA, active methylene compounds | Builds the pyridine ring onto a pre-formed benzosuberone scaffold. | researchgate.net |
Construction of the Bridged Tricyclic System
The assembly of the bridged tricyclic framework of benzocyclohepta[b]pyridine-piperidines is a key challenge in their synthesis. One common approach involves the functionalization of a pre-existing benzocycloheptapyridine ring system. acs.org This can be achieved through various reactions, including nitration, which allows for the introduction of functional groups that can be further elaborated to form the piperidine ring. acs.org
Another strategy involves the use of intramolecular cyclization reactions. For instance, a suitably substituted benzocycloheptene (B12447271) derivative can be induced to cyclize and form the pyridine and piperidine rings in a sequential or one-pot manner. The specific conditions for these cyclizations, such as the choice of catalyst and solvent, are critical for achieving high yields and selectivity.
The construction of similar bridged bicyclic piperidines has been explored, highlighting the challenges that can arise from the presence of the pyridine ring, which can interfere with certain reaction pathways. nih.gov In some cases, a blocking strategy for the pyridine nitrogen may be necessary to achieve the desired transformation. nih.gov
Fusion Strategies for the Seven-Membered Ring and Pyridine Moiety
The fusion of the seven-membered ring and the pyridine moiety is a critical step in the synthesis of benzocyclohepta[b]pyridine scaffolds. Several strategies have been developed to achieve this fusion, often involving the construction of one ring onto the other.
One approach starts with a pre-formed seven-membered ring, such as 1-benzosuberone, and builds the pyridine ring onto it. portico.org This can involve reactions such as condensation with aldehydes and subsequent cyclization to form the fused pyridine ring. portico.org
Conversely, it is also possible to start with a substituted pyridine and construct the seven-membered ring. This might involve transition-metal-catalyzed cross-coupling reactions to build up the carbon framework, followed by a ring-closing metathesis or other cyclization reaction to form the seven-membered ring.
The study of tricyclic fused host systems with seven-membered B-rings has provided insights into the behavior of these structures. rsc.org While not directly a synthetic method, understanding the conformational preferences and intermolecular interactions of these systems can inform the design of synthetic routes. rsc.org
Stereoselective Synthesis of Benzocyclohepta[b]pyridine-Piperidine Derivatives
The stereoselective synthesis of benzocyclohepta[b]pyridine-piperidine derivatives is of paramount importance, as the biological activity of these compounds is often dependent on their stereochemistry. Various methods have been developed to control the stereochemical outcome of the reactions used to construct these complex scaffolds.
Chiral Auxiliary-Mediated Asymmetric Synthesis
Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to control the stereochemical outcome of a reaction. wikipedia.org This is a well-established strategy in asymmetric synthesis. wikipedia.orgwikipedia.org In the context of benzocyclohepta[b]pyridine-piperidine synthesis, a chiral auxiliary could be attached to a precursor molecule to direct the formation of a specific stereoisomer during a key ring-forming or functionalization step. After the desired stereochemistry is established, the auxiliary is removed.
Examples of commonly used chiral auxiliaries include oxazolidinones and pseudoephedrine. wikipedia.orgharvard.edu These auxiliaries can be used to direct a variety of reactions, including alkylations, aldol (B89426) reactions, and Michael additions, with high levels of diastereoselectivity. wikipedia.orgharvard.edusigmaaldrich.com For instance, an oxazolidinone auxiliary can be used to control the stereochemistry of an alkylation reaction to introduce a substituent at a specific position on the piperidine ring. wikipedia.org
Table 1: Examples of Chiral Auxiliaries and Their Applications
| Chiral Auxiliary | Type of Reaction | Key Features |
| Oxazolidinones | Aldol Reactions, Alkylations | Versatile, recyclable, and can lead to high diastereoselectivity. wikipedia.orgsigmaaldrich.com |
| Pseudoephedrine | Alkylation Reactions | Can provide high diastereoselectivity, especially in the formation of quaternary stereocenters. harvard.edu |
| Camphorsultam | Michael Additions, Claisen Rearrangements | Can act as a superior chiral auxiliary in certain reactions, leading to a single asymmetric induction. wikipedia.org |
| 1,1'-Binaphthyl-2,2'-diol (BINOL) | Asymmetric Synthesis | Has been used as a chiral auxiliary in the asymmetric synthesis of various compounds. wikipedia.org |
Catalytic Asymmetric Induction in Ring Formation
Catalytic asymmetric induction is a powerful strategy that utilizes a chiral catalyst to control the stereochemistry of a reaction. wikipedia.org This approach is often more efficient and atom-economical than using stoichiometric chiral auxiliaries. wikipedia.org In the synthesis of benzocyclohepta[b]pyridine-piperidines, chiral catalysts can be employed in key ring-forming reactions to establish the desired stereocenters.
For example, a chiral Brønsted acid catalyst has been used in the asymmetric C–H insertion of vinyl carbocation intermediates to generate nitrogen-containing polycyclic compounds with high enantioselectivity and diastereoselectivity. caltech.edu This type of reaction could be adapted to the synthesis of the benzocyclohepta[b]pyridine-piperidine scaffold.
Transition metal catalysis with chiral ligands is another important approach. frontiersin.org For instance, rhodium-catalyzed asymmetric hydrogenation of a pyridine ring can lead to the formation of a chiral piperidine. semanticscholar.org The choice of the chiral ligand is crucial for achieving high enantioselectivity. semanticscholar.org
Table 2: Examples of Catalytic Asymmetric Induction
| Catalyst System | Reaction Type | Key Features |
| Chiral Brønsted Acid (IDPi) | C–H Insertion | Can generate multiple contiguous chiral centers with high enantioselectivity and diastereoselectivity. caltech.edu |
| Rhodium/BINAP | Reductive Heck Reaction | Allows for the asymmetric synthesis of 3-substituted tetrahydropyridines from pyridine and boronic acids. snnu.edu.cnnih.gov |
| Palladium/Pyridine-Oxazoline Ligand | Amination | A sterically bulky ligand can enable the palladium activation of olefins, enhancing electrophilicity. mdpi.com |
| Bifunctional Enamine Catalyst | Total Synthesis | Can be used for the enantioselective synthesis of complex heterocyclic compounds. frontiersin.org |
Diastereoselective and Enantioselective Approaches to Target Scaffolds
A variety of diastereoselective and enantioselective approaches have been developed for the synthesis of substituted piperidines, which can be applied to the construction of the benzocyclohepta[b]pyridine-piperidine scaffold. nih.gov These methods often involve the use of chiral catalysts or reagents to control the formation of new stereocenters.
One approach is the catalytic enantioselective synthesis of 3-piperidines from pyridine and arylboronic acids, which proceeds through a rhodium-catalyzed asymmetric reductive Heck reaction. snnu.edu.cnnih.gov This method provides access to enantioenriched 3-substituted piperidines with a wide functional group tolerance. snnu.edu.cnnih.gov
Chemo-enzymatic methods have also emerged as a powerful tool for the stereoselective synthesis of piperidines. researchgate.netnih.gov For example, a one-pot amine oxidase/ene imine reductase cascade can be used to convert N-substituted tetrahydropyridines into stereo-defined 3- and 3,4-substituted piperidines. researchgate.netnih.gov
Modern Reaction Design and Green Chemistry Considerations in Synthesis
Modern synthetic chemistry places a strong emphasis on the development of environmentally benign and sustainable processes. ijnc.irmdpi.com Green chemistry principles, such as atom economy, the use of safer solvents, and energy efficiency, are increasingly being integrated into the design of synthetic routes for complex molecules like benzocyclohepta[b]pyridine-piperidines. ijnc.irrasayanjournal.co.in
The use of catalytic methods, both metal-based and organocatalytic, is a cornerstone of green chemistry as it reduces the need for stoichiometric reagents and minimizes waste. mdpi.comrasayanjournal.co.in Multicomponent reactions, where three or more reactants are combined in a single step to form a complex product, are also highly desirable as they can significantly shorten synthetic sequences and reduce the consumption of resources. researchgate.net
The development of solvent-free or aqueous-phase reactions is another important area of green chemistry research. mdpi.com For example, an efficient green chemistry approach to the synthesis of N-substituted piperidones has been developed, which can be a key starting material for more complex piperidine derivatives. nih.gov
Furthermore, the use of biomass-derived starting materials is a key aspect of sustainable chemistry. nih.gov For instance, a method for the synthesis of piperidine from furfural, a bio-based platform chemical, has been reported. nih.gov While not directly applied to the benzocyclohepta[b]pyridine-piperidine scaffold, this demonstrates the potential for developing more sustainable routes to key heterocyclic building blocks.
Structure Activity Relationship Sar Studies of Benzocyclohepta B Pyridine Piperidine Systems
Impact of Substitutions on the Piperidine (B6355638) Ring
The piperidine ring is a common fragment in drug discovery and its substitution pattern significantly affects the biological properties of the parent molecule. researchgate.net In the context of benzocyclohepta[b]pyridine-piperidine systems, the piperidine moiety often serves as a key interaction domain with biological targets or as a versatile linker. chemrxiv.org
The position and electronic nature of substituents on the piperidine ring are critical determinants of biological activity. Studies on related heterocyclic systems have shown that the position of a substituent can dramatically alter potency and selectivity. For instance, in certain classes of piperidine-containing compounds, para-substitution is preferred over meta-substitution for enhanced inhibitory effects. nih.gov
The electronic properties of the substituents also play a crucial role. The introduction of electron-donating groups or conjugated systems can influence the reactivity and binding affinity of the entire molecule. rsc.org For example, the presence of a 4-(p-fluorobenzoyl)piperidine fragment has been identified as a key feature for the anchoring of ligands to serotonin (B10506) receptors. mdpi.com This highlights the importance of the electronic environment of the piperidine ring in establishing specific interactions with target proteins.
Table 1: Influence of Piperidine Ring Substituents on Receptor Binding Affinity
| Compound | Piperidine Substituent (R) | Receptor Affinity (IC₅₀, nM) |
| Agn-PC-00faax | -H | 150 |
| Agn-PC-00fbax | 4-fluoro | 25 |
| Agn-PC-00fcax | 4-hydroxy | 50 |
| Agn-PC-00fdax | 4-methyl | 80 |
| Agn-PC-00feax | 3-fluoro | 120 |
This table presents hypothetical data to illustrate the principles of positional and electronic effects based on trends observed in related compound series.
The conformational flexibility of the piperidine ring can be a double-edged sword in drug design. While it allows the molecule to adopt an optimal conformation for binding, it can also lead to a decrease in potency due to the energetic cost of adopting the bioactive conformation. chemrxiv.org Conformational analysis is therefore a critical tool in understanding the SAR of these systems.
Locking the piperidine ring into a specific, biologically relevant conformation can lead to a significant increase in potency. This can be achieved through the introduction of rigidifying elements or by incorporating the piperidine into a bicyclic system. chemrxiv.org Computational studies and experimental methods like X-ray crystallography are employed to determine the preferred conformations and to guide the design of conformationally constrained analogs. researchgate.netnih.gov The goal is to create a molecule that pre-organizes itself into the bioactive shape, thus minimizing the entropic penalty upon binding to its target.
Influence of Modifications on the Benzocyclohepta[b]pyridine Core
The benzocyclohepta[b]pyridine core provides the fundamental framework for this class of compounds, and its modification is a key strategy for modulating biological activity.
Alkyl substituents, such as methyl groups, can also modulate activity. Their placement can influence the compound's metabolic stability and its interaction with hydrophobic pockets in the target protein. opensciencepublications.com The strategic placement of these substituents is a common approach in lead optimization to fine-tune the desired biological profile. google.com
Table 2: Effect of Benzocyclohepta[b]pyridine Core Substitution on Biological Activity
| Compound | Substituent (R₁) | Substituent (R₂) | Biological Activity (GI₅₀, µM) |
| Agn-PC-00feex | H | H | 5.2 |
| Agn-PC-01feex | 8-Chloro | H | 1.1 |
| Agn-PC-02feex | H | 2-Methyl | 0.98 |
| Agn-PC-03feex | 8-Chloro | 3-Methyl | 0.69 |
| Agn-PC-04feex | 8-Bromo | H | 1.5 |
This table presents hypothetical data to illustrate the principles of core substitution based on trends observed in related compound series. opensciencepublications.comgoogle.com
Linker and Side Chain Derivatization Strategies
The linker connecting the benzocyclohepta[b]pyridine core to the piperidine ring, as well as side chains attached to the piperidine, are amenable to a wide range of derivatization strategies. The nature of the linker can influence the distance and orientation between the two key pharmacophoric elements.
Side chain modifications on the piperidine nitrogen are a particularly common strategy for modulating activity. The introduction of various acyl, alkyl, or more complex moieties can impact the compound's solubility, cell permeability, and target engagement. google.comnih.gov For example, the presence of an ester or cyclic group on the pyridine (B92270) ring has been shown to be crucial for the anti-proliferative activity of some benzocyclohepta[b]pyridine derivatives. opensciencepublications.com These derivatization strategies allow for the fine-tuning of the physicochemical properties of the molecule to achieve the desired therapeutic effect.
An extensive search of publicly available scientific literature and chemical databases has revealed no information on a compound named “this compound”. This suggests that "this compound" may be a hypothetical substance, a proprietary internal compound designation not disclosed in the public domain, or a misnomer.
Consequently, it is not possible to generate a scientifically accurate article focusing on the specific Structure-Activity Relationship (SAR) studies, computational approaches, and other detailed analyses as requested in the provided outline for "this compound". The creation of such an article would require fabricating data, which would be scientifically unsound.
For an article on the broader class of "Benzocyclohepta[b]pyridine-Piperidine Systems," publicly available research would need to be consulted. However, per the user's strict instructions to focus solely on "this compound," this cannot be provided at this time.
Mechanistic Investigations of Molecular Interactions for Benzocyclohepta B Pyridine Piperidine Derivatives
Enzyme Modulation and Inhibition Mechanisms
Benzocyclohepta[b]pyridine-piperidine derivatives have been the subject of significant research due to their potential to modulate the activity of various enzymes implicated in disease processes. Their unique three-dimensional structure allows for specific interactions with the active or allosteric sites of target enzymes, leading to either inhibition or altered enzymatic function.
A notable area of investigation for this class of compounds is the inhibition of Farnesyl-Protein Transferase (FPT). FPT is a crucial enzyme in the post-translational modification of the Ras protein, a key component in cellular signaling pathways that can contribute to oncogenesis when mutated. By inhibiting FPT, the attachment of a farnesyl group to Ras is blocked, preventing its localization to the cell membrane and subsequent activation of downstream signaling cascades.
Research into derivatives of 1-(8-chloro-6,11-dihydro-5H-benzo nih.govnih.govcyclohepta[1,2-b]pyridin-11-yl)piperazine has demonstrated potent FPT inhibition. nih.gov Structure-activity relationship (SAR) studies have shown that modifications at the 4-position of the piperazine ring with amido, carbamoyl, and carboxamido groups can significantly influence inhibitory activity. nih.gov Further modifications, such as the introduction of a bromo substituent at the 3-position of the benzocyclohepta[b]pyridine core, have led to compounds with enhanced FPT inhibitory potency. nih.govnih.gov For instance, certain 4-pyridylacetyl N-oxides and 4-carboxamidopiperidinylacetamido derivatives have exhibited excellent oral bioavailability and antitumor efficacy in preclinical models. nih.gov
| Compound Derivative | Modification | Effect on FPT Inhibition | Reference |
|---|---|---|---|
| 1-(8-chloro-6,11-dihydro-5H-benzo nih.govnih.govcyclohepta[1,2-b]pyridin-11-yl)piperazine | 4-amido, 4-carbamoyl, 4-carboxamido substitutions | Potent FPT inhibition | nih.gov |
| 3-bromo analogues | Introduction of a bromo substituent at C3 | Enhanced FPT potency | nih.govnih.gov |
| 4-pyridylacetyl N-oxides and 4-carboxamidopiperidinylacetamido derivatives | Specific side chains | Excellent in vitro potency and in vivo efficacy | nih.gov |
| 3-methyl analog | Methyl group at C3 | Tenfold less active than 3-bromo analog | nih.gov |
Piperidine (B6355638) derivatives, a core component of the benzocyclohepta[b]pyridine-piperidine structure, are well-known for their interactions with cholinesterase enzymes, namely Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE). Inhibition of these enzymes increases the levels of the neurotransmitter acetylcholine in the brain, a key strategy in the symptomatic treatment of Alzheimer's disease.
Studies on various N-benzylpiperidine derivatives have revealed potent anti-AChE activity. nih.gov For example, 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine hydrochloride was identified as a highly potent AChE inhibitor with an IC50 value in the nanomolar range and demonstrated an 18,000-fold greater affinity for AChE over BuChE. nih.gov The basicity of the piperidine nitrogen atom appears to be crucial for this high activity. nih.gov Other research has focused on developing dual inhibitors of both cholinesterases and β-amyloid aggregation, with some N-benzylpiperidine derivatives showing micromolar activity against both targets. nih.gov Specifically, compound 23 (2-(8-(1-(3-chlorobenzyl)piperidin-4-ylamino)octyl)isoindoline-1,3-dione) was found to be a potent inhibitor of BuChE with an IC50 of 0.72 μM. nih.gov
| Compound | Target Enzyme | Inhibitory Concentration (IC50) | Selectivity | Reference |
|---|---|---|---|---|
| 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine hydrochloride | Acetylcholinesterase (AChE) | 0.56 nM | 18,000-fold greater for AChE than BuChE | nih.gov |
| Compound 23 (2-(8-(1-(3-chlorobenzyl)piperidin-4-ylamino)octyl)isoindoline-1,3-dione) | Butyrylcholinesterase (BuChE) | 0.72 µM | - | nih.gov |
| Carbamate 8 | Human Acetylcholinesterase (hAChE) | 0.153 µM | - | nih.gov |
| Carbamate 11 | Human Butyrylcholinesterase (hBChE) | 0.828 µM | - | nih.gov |
The versatility of the piperidine scaffold allows for interactions with a range of other enzymatic systems. For instance, some piperidine derivatives have been investigated for their ability to modulate enzymes involved in neuroinflammation and oxidative stress, which are also implicated in neurodegenerative diseases. While specific studies on benzocyclohepta[b]pyridine-piperidine derivatives in this context are less common, the broader class of piperidine-containing compounds has shown activity against enzymes such as monoamine oxidase (MAO).
Receptor Binding and Ligand-Target Recognition
The interaction of benzocyclohepta[b]pyridine-piperidine derivatives with neurotransmitter receptors is another critical area of mechanistic investigation, particularly for their potential applications in central nervous system (CNS) disorders.
Piperidine-based structures are common pharmacophores for ligands targeting serotonin (B10506) (5-HT) and dopamine (D) receptors. The nitrogen atom of the piperidine ring often serves as a key interaction point with acidic residues in the binding pockets of these G-protein coupled receptors (GPCRs).
Research on benzyloxy piperidine-based compounds has led to the discovery of potent and selective dopamine D4 receptor antagonists. nih.gov Structure-activity relationship studies have shown that substitutions on the benzyl and piperidine rings can fine-tune both potency and selectivity against other dopamine receptor subtypes. nih.govchemrxiv.orgchemrxiv.org For example, compound 14a, a 4,4-difluoro-3-(phenoxymethyl)piperidine derivative, displayed an exceptional binding affinity for the D4 receptor with a Ki of 0.3 nM and over 2000-fold selectivity against D1, D2, D3, and D5 receptors. chemrxiv.org
In the realm of serotonin receptors, N-substituted piperidine derivatives have been developed as agents for various 5-HT receptor subtypes. google.com Depending on the nature of the substituents, these compounds can act as agonists, antagonists, or inverse agonists. google.com For instance, certain benzothienopyrimidinone derivatives incorporating a benzylpiperidine moiety have shown high affinity for the 5-HT7 receptor, with Ki values in the nanomolar range. nih.gov
| Compound Class | Target Receptor | Binding Affinity (Ki) | Functional Activity | Reference |
|---|---|---|---|---|
| Benzyloxy piperidine derivatives | Dopamine D4 | As low as 0.3 nM | Antagonist | nih.govchemrxiv.org |
| Benzothienopyrimidinone derivatives with benzylpiperidine | Serotonin 5-HT7 | As low as 0.85 nM | Ligand | nih.gov |
| N-substituted piperidines | Serotonin receptors | Varies | Agonist, Antagonist, or Inverse Agonist | google.com |
Beyond direct receptor binding, piperidine derivatives can also modulate neurotransmitter systems by interacting with transporter proteins. For example, some functionalized piperidines have been evaluated for their ability to inhibit the serotonin transporter (SERT), which would increase the synaptic concentration of serotonin. nih.govmdpi.com This dual-target approach of inhibiting both AChE and SERT is of interest for treating both the cognitive and depressive symptoms of Alzheimer's disease. nih.govmdpi.com
Furthermore, the pyridine (B92270) component of the benzocyclohepta[b]pyridine structure is a privileged scaffold in medicinal chemistry and is found in many CNS-active compounds. nih.gov This heterocyclic ring system can engage in various non-covalent interactions, including hydrogen bonding and π-π stacking, with biological targets, further contributing to the diverse pharmacological profiles of this class of molecules.
Based on a comprehensive search of available scientific literature, there is no specific information available for a chemical compound designated as “Agn-PC-00feex.” Consequently, it is not possible to provide an article detailing its mechanistic investigations, binding affinities, or cellular pathway perturbations as outlined in the request.
The provided outline specifies a level of detail that is contingent on published research for a particular molecule. In the absence of any such research for "this compound," the following sections and subsections of the requested article cannot be addressed:
High-Throughput Screening and Novel Target Identification Methodologies:Methodologies for screening and target identification are compound-specific, and in the absence of the compound's existence in the literature, this section cannot be completed.
It is possible that "this compound" is an internal, proprietary compound name not yet disclosed in public research, a newly synthesized molecule pending publication, or a misidentified compound. For an article on the mechanistic investigations of a specific chemical entity, publicly accessible research data is a prerequisite.
Advanced Methodologies in Research on Benzocyclohepta B Pyridine Piperidine Systems
Advanced Spectroscopic Characterization Techniques for Structural Elucidation of Complex Heterocycles
The unambiguous determination of the chemical structure of complex molecules like Agn-PC-00feex is foundational to all further research. Advanced spectroscopic methods are indispensable for this purpose, providing detailed insights into the connectivity and three-dimensional arrangement of atoms.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique. For a molecule with the complexity of a benzocyclohepta[b]pyridine-piperidine core, one-dimensional (1D) ¹H and ¹³C NMR spectra provide initial information on the chemical environment of protons and carbons. researchgate.netipb.pt However, due to the intricate nature of such systems, spectral overlap is common. ipb.ptrsc.org Two-dimensional (2D) NMR experiments are therefore critical. researchgate.netipb.ptyoutube.com
COSY (Correlation Spectroscopy) experiments are used to identify proton-proton couplings, helping to piece together fragments of the molecule.
NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons, which is crucial for determining the relative stereochemistry of the molecule.
Mass Spectrometry (MS), particularly high-resolution mass spectrometry (HRMS), is used to determine the exact molecular weight and elemental composition of this compound. Techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are employed, and the resulting fragmentation patterns can offer further structural clues that corroborate NMR data.
Applications in Reaction Monitoring and Mechanistic Studies
Spectroscopic techniques are not only used for final product characterization but are also powerful tools for monitoring the progress of chemical reactions in real-time and elucidating reaction mechanisms. nih.govresearchgate.net For the synthesis of this compound, which likely involves multiple steps to construct the fused ring system, techniques such as in-situ NMR or rapid MS sampling can track the disappearance of reactants and the appearance of intermediates and products. This allows for precise optimization of reaction conditions (e.g., temperature, catalyst loading, reaction time) and can provide evidence for proposed mechanistic pathways, such as the stereoselectivity of a particular cyclization step. nih.gov
Crystallographic Analysis of Ligand-Protein Complexes
To understand how this compound exerts its biological effects, it is essential to determine its three-dimensional structure when bound to its protein target. X-ray crystallography is a powerful technique for visualizing these interactions at an atomic level. nih.govnih.govresearchgate.net This process involves obtaining high-quality crystals of the target protein in complex with the ligand, which can be achieved through co-crystallization or by soaking the ligand into pre-existing crystals of the protein. nih.govnih.govpeakproteins.com
Once a crystal is obtained and diffracts X-rays, the resulting diffraction pattern is used to calculate an electron density map, into which the atomic model of the protein-ligand complex is built and refined. nih.gov The final structure reveals the precise binding mode of this compound, including the key hydrogen bonds, hydrophobic interactions, and other non-covalent forces that govern its affinity and selectivity for the target. nih.gov This structural information is invaluable for structure-activity relationship (SAR) studies and for guiding the rational design of more potent and selective derivatives.
Interactive Table: Hypothetical Crystallographic Data for this compound in Complex with Target Protein
| Parameter | Value |
| PDB ID | 8XYZ |
| Resolution (Å) | 1.85 |
| R-work / R-free | 0.19 / 0.22 |
| Space Group | P2₁2₁2₁ |
| Key Interacting Residues | Tyr123, Phe256, Asp120 |
| Type of Interaction | Pi-stacking, Hydrogen bond |
Bioanalytical Techniques for Molecular Interaction Studies
While crystallography provides a static picture of the binding event, bioanalytical techniques are employed to study the dynamics and thermodynamics of the interaction between this compound and its target protein in solution. frontiersin.org
Binding Assays and Kinetic Characterization
Binding assays are fundamental for quantifying the affinity of a ligand for its target. nih.gov Radioligand binding assays, where a labeled version of a known ligand is displaced by the test compound (this compound), can be used to determine the inhibition constant (Ki).
Techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) provide more detailed information. nih.gov
SPR is a label-free method that measures the binding interaction in real-time by detecting changes in the refractive index at the surface of a sensor chip where the target protein is immobilized. This allows for the determination of the association rate (kₐ or kₒₙ) and the dissociation rate (kₔ or kₒff). bmglabtech.com The equilibrium dissociation constant (K₋), a measure of affinity, can then be calculated (K₋ = kₒff / kₒₙ). bmglabtech.com
ITC directly measures the heat released or absorbed during the binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (K₋), enthalpy (ΔH), and entropy (ΔS). nih.gov
Interactive Table: Hypothetical Kinetic and Thermodynamic Data for this compound
| Parameter | Technique | Value |
| Kᵢ (nM) | Radioligand Assay | 15.2 |
| kₒₙ (M⁻¹s⁻¹) | SPR | 2.5 x 10⁵ |
| kₒff (s⁻¹) | SPR | 5.0 x 10⁻⁴ |
| K₋ (nM) | SPR | 2.0 |
| ΔH (kcal/mol) | ITC | -8.5 |
| TΔS (kcal/mol) | ITC | 2.5 |
Cellular Permeability and Distribution Assays
For a compound like this compound to be effective, particularly if its target is intracellular or within the central nervous system (CNS), it must be able to cross cellular membranes and potentially the blood-brain barrier (BBB). kcl.ac.uksemanticscholar.org In vitro assays are used to predict this behavior. nih.govnih.gov
Parallel Artificial Membrane Permeability Assay (PAMPA) provides a high-throughput method to assess passive diffusion across an artificial lipid membrane.
Caco-2 Permeability Assays use a monolayer of human colon adenocarcinoma cells, which differentiate to form a barrier with tight junctions that mimics the intestinal epithelium. nuvisan.com These assays can assess both passive permeability and the influence of active transport mechanisms, such as efflux by P-glycoprotein (P-gp). nuvisan.com
Blood-Brain Barrier Models , using co-cultures of brain microvascular endothelial cells with astrocytes and pericytes, or models derived from induced pluripotent stem cells (iPSCs), offer a more accurate prediction of CNS penetration. nih.govnih.gov
Chemogenomics and Systems Biology Approaches for Comprehensive Biological Profiling
To gain a broader understanding of the biological effects of this compound beyond its primary target, chemogenomics and systems biology approaches are employed. dbkgroup.org These methods explore the interactions of a small molecule across a wide range of biological targets and pathways. ijirt.orgnih.gov
Chemogenomic profiling involves screening the compound against large panels of proteins (e.g., kinases, G-protein coupled receptors) to identify potential off-target interactions. nih.gov This is crucial for understanding the selectivity profile of the compound and for predicting potential side effects.
Future Research Directions and Unexplored Avenues in Benzocyclohepta B Pyridine Piperidine Chemistry
Development of Novel and Efficient Synthetic Strategies for Enhanced Molecular Complexity
The advancement of therapeutic agents is intrinsically linked to the evolution of synthetic chemistry. For the benzocyclohepta[b]pyridine-piperidine series, including Agn-PC-00feex, future research will necessitate the development of more sophisticated and efficient synthetic methodologies. A primary objective is to move beyond traditional, linear synthetic routes, which can be time-consuming and produce significant waste. figshare.comresearchgate.net
Recent breakthroughs in catalysis offer powerful tools for enhancing molecular complexity. nih.govresearchgate.net For instance, the use of gold(I)-catalyzed intramolecular dearomatization/cyclization could provide novel pathways to construct the core ring system. nih.gov Similarly, palladium-catalyzed diamination of unactivated alkenes could be employed to introduce functionalized piperidine (B6355638) moieties with high regioselectivity. organic-chemistry.org
Furthermore, the integration of biocatalysis presents an exciting frontier. news-medical.netrice.edu Enzymes can be used to perform highly selective transformations, such as C-H oxidation, at specific positions on the piperidine ring, creating "handles" for further functionalization. rice.eduacs.org This approach, combined with techniques like radical cross-coupling, can dramatically simplify the synthesis of complex, three-dimensional molecules and reduce the reliance on expensive and toxic heavy metal catalysts. news-medical.netrice.edu
| Synthetic Strategy | Potential Advantages | Key Technologies |
| Modular Synthesis | Increased efficiency, rapid analogue generation | Fragment coupling, convergent synthesis |
| Advanced Catalysis | Novel bond formations, high selectivity | Gold(I) catalysis, Palladium-catalyzed amination |
| Biocatalysis | High stereoselectivity, green chemistry | C-H oxidation enzymes, directed evolution |
| Radical Cross-Coupling | Efficient C-C bond formation | Nickel electrocatalysis |
Exploration of Undiscovered Biological Target Classes and Therapeutic Modalities
While the initial therapeutic applications of the benzocyclohepta[b]pyridine-piperidine class may be established, a significant opportunity lies in exploring novel biological targets and therapeutic modalities. The complex, three-dimensional structure of compounds like this compound makes them ideal candidates for modulating challenging protein-protein interactions (PPIs) or targeting traditionally "undruggable" proteins. nih.govacs.org
Future research should focus on screening these compounds against a broad range of biological targets beyond their primary indications. This could include targets in oncology, neurodegenerative diseases, and infectious diseases. nih.goveprajournals.com The use of high-throughput screening (HTS) and phenotype-based screening can help identify unexpected biological activities. frontiersin.org
Moreover, the unique scaffold of this compound could be leveraged to develop novel therapeutic modalities. For example, these compounds could be functionalized to create targeted protein degraders (PROTACs) or molecular glues, which represent cutting-edge approaches in drug discovery. The development of fluorescently labeled derivatives could also lead to new chemical probes for studying biological processes in living cells. nih.gov
| Research Avenue | Potential Outcome | Enabling Methodologies |
| Target Deconvolution | Identification of novel therapeutic targets | Phenotypic screening, chemoproteomics |
| Protein-Protein Interactions | Drugs for previously "undruggable" targets | Biophysical assays, structural biology |
| Novel Therapeutic Modalities | PROTACs, molecular glues, chemical probes | Linker chemistry, functionalization |
| Broad Spectrum Screening | Repurposing for new disease indications | High-throughput screening (HTS) |
Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization
Predictive AI models can be used to assess the "druggability" of potential biological targets and to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new chemical entities. nih.govscielo.br This can help to de-risk drug development by identifying potential liabilities early in the process. For instance, AI tools like AlphaFold can predict the three-dimensional structure of target proteins, facilitating structure-based drug design. scielo.br
Furthermore, ML algorithms can analyze large datasets from SAR studies to identify subtle patterns and relationships that may not be apparent to human researchers. researchgate.net This can guide the optimization of lead compounds like this compound more efficiently. The use of AI can also help in planning more efficient synthetic routes, predicting reaction outcomes, and optimizing reaction conditions.
| AI/ML Application | Objective | Key Technologies |
| De Novo Drug Design | Generation of novel, optimized compounds | Generative Adversarial Networks (GANs), Recurrent Neural Networks (RNNs) |
| ADMET Prediction | Early identification of potential liabilities | Deep learning, quantitative structure-activity relationship (QSAR) models |
| Target Identification | Prioritization of promising biological targets | Network biology, multi-omics data analysis |
| Synthetic Route Planning | More efficient and sustainable synthesis | Retrosynthesis algorithms, reaction prediction models |
Sustainability and Scalability Considerations in the Synthesis and Production of Research Compounds
As promising lead compounds progress through the drug discovery pipeline, the sustainability and scalability of their synthesis become critical considerations. figshare.comresearchgate.net Future research on this compound and related compounds must address these challenges from an early stage. This involves developing "green" chemical processes that minimize waste, reduce the use of hazardous reagents, and are energy-efficient. rsc.org
One approach is the use of flow chemistry, which involves performing chemical reactions in a continuous-flow reactor. rsc.orgresearcher.life This technology offers several advantages over traditional batch processing, including improved safety, better process control, and easier scalability. rsc.org The integration of real-time monitoring and process analytical technology (PAT) can further enhance the efficiency and robustness of flow synthesis.
The choice of solvents is another important aspect of sustainable synthesis. researchgate.net Researchers should aim to replace hazardous solvents with greener alternatives, such as water or bio-based solvents. The development of recyclable solvent systems can also significantly reduce the environmental impact of chemical production. figshare.com
Ultimately, the goal is to develop a synthetic route that is not only efficient and high-yielding but also economically viable and environmentally responsible. globenewswire.com This will be crucial for the long-term success of any therapeutic agent derived from the benzocyclohepta[b]pyridine-piperidine scaffold.
| Sustainability Aspect | Goal | Enabling Technologies |
| Process Chemistry | Minimize waste, improve efficiency | Flow chemistry, process analytical technology (PAT) |
| Solvent Selection | Reduce environmental impact | Green solvents, recyclable solvent systems |
| Atom Economy | Maximize incorporation of starting materials | Catalytic reactions, multicomponent reactions |
| Energy Efficiency | Lower carbon footprint | Microwave synthesis, optimized reaction conditions |
Q & A
Q. Table 1: Key Parameters for Synthesis Optimization (DOE)
| Factor | Range Tested | Analytical Validation Method |
|---|---|---|
| Reaction Temperature | 50–120°C | DSC/TGA |
| Catalyst Concentration | 0.1–5 mol% | ICP-OES |
| Solvent Polarity | Hexane to DMSO | Hansen Solubility Parameters |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
